Cas no 118001-69-7 (2-(4-Iodophenyl)imidazo1,2-apyrimidine)

2-(4-Iodophenyl)imidazo1,2-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-iodophenyl)-Imidazo[1,2-a]pyrimidine
- 2-(4-IODOPHENYL)IMIDAZO[1,2-A]PYRIMIDINE
- SCHEMBL5305847
- AQ-776/42801621
- C12H8IN3
- BBL021227
- DA-28156
- AKOS005144349
- 118001-69-7
- STK893933
- 2-(4-Iodophenyl)imidazo1,2-apyrimidine
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- MDL: MFCD05863435
- Inchi: InChI=1S/C12H8IN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H
- InChI Key: HWZCCIIPRDAFIN-UHFFFAOYSA-N
- SMILES: C1=CN2C=C(C3=CC=C(C=C3)I)N=C2N=C1
Computed Properties
- Exact Mass: 320.97629Da
- Monoisotopic Mass: 320.97629Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 30.2Ų
2-(4-Iodophenyl)imidazo1,2-apyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I737445-50mg |
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine |
118001-69-7 | 50mg |
$ 115.00 | 2022-06-04 | ||
TRC | I737445-100mg |
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine |
118001-69-7 | 100mg |
$ 185.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632475-1g |
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine |
118001-69-7 | 98% | 1g |
¥17945.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632475-2g |
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine |
118001-69-7 | 98% | 2g |
¥19286.00 | 2024-08-09 | |
TRC | I737445-10mg |
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine |
118001-69-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632475-5g |
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine |
118001-69-7 | 98% | 5g |
¥37422.00 | 2024-08-09 |
2-(4-Iodophenyl)imidazo1,2-apyrimidine Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on 2-(4-Iodophenyl)imidazo1,2-apyrimidine
Recent Advances in the Study of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine (CAS: 118001-69-7)
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine (CAS: 118001-69-7) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the imidazopyrimidine class, which is known for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of the iodine substituent at the para position of the phenyl ring further enhances its utility as a versatile intermediate in organic synthesis and as a potential therapeutic agent.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against certain kinase enzymes, which are often implicated in cancer progression. The researchers employed a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and the target kinases. Their findings suggest that the iodine atom plays a critical role in stabilizing these interactions, thereby enhancing the compound's inhibitory potency.
In addition to its kinase inhibitory activity, 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine has also been investigated for its potential as an antiviral agent. A recent preprint article on bioRxiv reported that this compound showed promising activity against RNA viruses, including SARS-CoV-2. The study utilized cell-based assays to evaluate the compound's ability to inhibit viral replication, and the results indicated a significant reduction in viral load at non-toxic concentrations. These findings highlight the compound's potential as a lead candidate for the development of broad-spectrum antiviral therapeutics.
The synthetic accessibility of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine has also been a subject of recent research. A 2022 paper in Organic Letters described a novel, one-pot synthesis method that significantly improves the yield and purity of the compound. This method involves the condensation of 2-aminopyrimidine with 4-iodobenzaldehyde, followed by oxidative cyclization. The authors emphasized the scalability of this approach, which could facilitate the large-scale production of the compound for further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine. Pharmacokinetic studies have revealed that the compound exhibits limited oral bioavailability, which could hinder its therapeutic potential. However, recent efforts to develop prodrug derivatives or nanoparticle-based delivery systems have shown promise in addressing this issue. A 2023 study in Molecular Pharmaceutics reported the successful encapsulation of the compound in biodegradable nanoparticles, resulting in improved bioavailability and targeted delivery to tumor tissues in murine models.
In conclusion, 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine (CAS: 118001-69-7) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with recent advances in synthetic methodologies and drug delivery systems, underscore its potential in addressing unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and further elucidating its mechanisms of action to accelerate its transition from the bench to the bedside.
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